molecular formula C21H19ClN6O2S B11227794 N-(2-chloro-6-methylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

N-(2-chloro-6-methylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B11227794
M. Wt: 454.9 g/mol
InChI Key: JTUMYZNGRYQRLT-UHFFFAOYSA-N
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Description

N-(2-chloro-6-methylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a triazole, oxadiazole, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-methylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: This can be achieved through the reaction of acyl hydrazides with nitriles in the presence of dehydrating agents such as phosphorus oxychloride.

    Coupling Reactions: The triazole and oxadiazole intermediates are then coupled using a sulfanyl linker, often facilitated by thiolating agents.

    Final Amide Formation: The final step involves the formation of the amide bond between the 2-chloro-6-methylphenyl group and the oxadiazole-triazole intermediate, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-methylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution of the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, N-(2-chloro-6-methylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-methylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The triazole and oxadiazole rings could play a role in binding to biological targets, while the sulfanyl group might be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-6-methylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide.

    N-(2-chloro-6-methylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide.

Uniqueness

The uniqueness of N-(2-chloro-6-methylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H19ClN6O2S

Molecular Weight

454.9 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-3-[3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C21H19ClN6O2S/c1-13-6-5-9-15(22)19(13)24-17(29)10-11-18-23-16(28-30-18)12-31-21-25-20(26-27-21)14-7-3-2-4-8-14/h2-9H,10-12H2,1H3,(H,24,29)(H,25,26,27)

InChI Key

JTUMYZNGRYQRLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CCC2=NC(=NO2)CSC3=NNC(=N3)C4=CC=CC=C4

Origin of Product

United States

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